![molecular formula C8H11BN2O2 B11761164 [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid](/img/structure/B11761164.png)
[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Azetidin-1-yl)pyridin-4-yl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Organic halides (e.g., bromides, iodides) in the presence of a palladium catalyst and a base.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxyl-substituted pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the organic halide used.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki–Miyaura cross-coupling to form carbon-carbon bonds.
Ligand Synthesis: Acts as a precursor for the synthesis of complex ligands used in coordination chemistry.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Mecanismo De Acción
The mechanism of action of [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid in chemical reactions primarily involves the formation of a palladium-boron complex during the Suzuki–Miyaura coupling. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the pyridine and azetidine rings, which stabilize the intermediate complexes.
Comparación Con Compuestos Similares
4-Pyridinylboronic acid: Lacks the azetidine ring, making it less versatile in certain reactions.
2-(Azetidin-1-yl)pyrimidin-4-ylboronic acid: Contains a pyrimidine ring instead of a pyridine ring, which can alter its reactivity and applications.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Features a tetrahydropyridine ring, offering different steric and electronic properties.
Uniqueness: The presence of both the azetidine and pyridine rings in [2-(Azetidin-1-yl)pyridin-4-yl]boronic acid provides unique electronic and steric properties that enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H11BN2O2 |
|---|---|
Peso molecular |
178.00 g/mol |
Nombre IUPAC |
[2-(azetidin-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H11BN2O2/c12-9(13)7-2-3-10-8(6-7)11-4-1-5-11/h2-3,6,12-13H,1,4-5H2 |
Clave InChI |
ZEUDXVMIQNBQKC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)N2CCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl]boronic acid](/img/structure/B11761116.png)

![1-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B11761126.png)
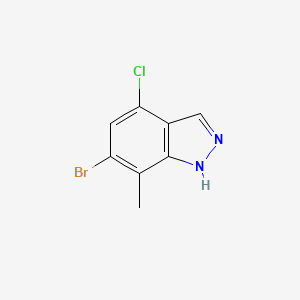
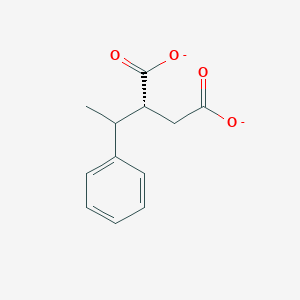
![[(2R)-3-carboxy-2-{[(2E)-3-phenylprop-2-enoyl]oxy}propyl]trimethylazanium](/img/structure/B11761134.png)
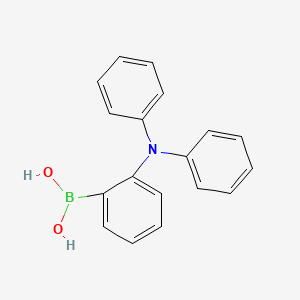

![9-Fluoro-8-hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11761140.png)
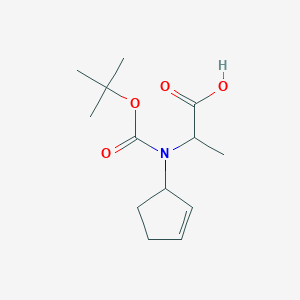
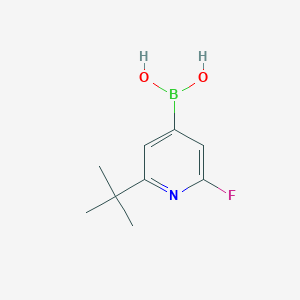
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11761155.png)
